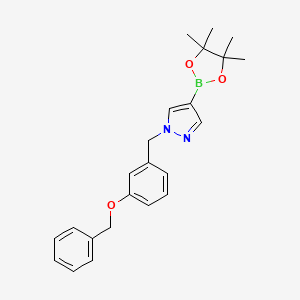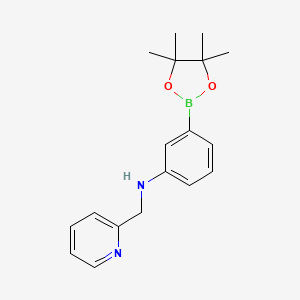
ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate
概要
説明
Ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzyloxy group, bromine atoms, and an ethyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Bromine Atoms: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a Williamson ether synthesis, where a phenol reacts with a benzyl halide in the presence of a base like sodium hydride.
Esterification: The carboxylic acid group can be converted to an ethyl ester using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the bromine atoms, converting them to hydrogen atoms or other functional groups.
Substitution: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: De-brominated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes that recognize indole structures, such as serotonin receptors or tryptophan hydroxylase.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
類似化合物との比較
Similar Compounds
5-Bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate: Lacks the benzyloxy group.
Ethyl 5-(benzyloxy)-1-methyl-1H-indole-3-carboxylate: Lacks the bromine atoms.
5-(Benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole: Lacks the ethyl ester group.
Uniqueness
Ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine atoms and the benzyloxy group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
ethyl 6-bromo-2-(3-bromopropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Br2NO3/c1-3-27-22(26)21-16-12-20(28-14-15-8-5-4-6-9-15)17(24)13-19(16)25(2)18(21)10-7-11-23/h4-6,8-9,12-13H,3,7,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTICPFBBBWDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


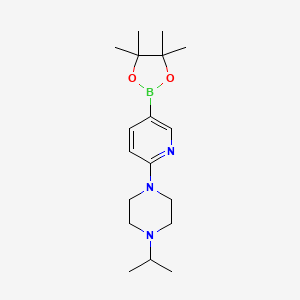
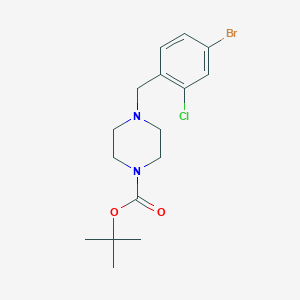
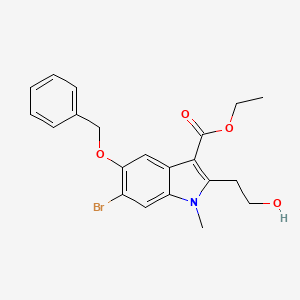
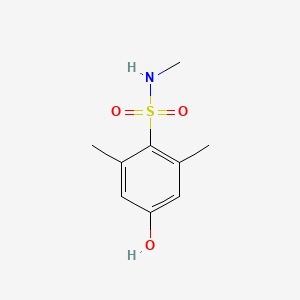
![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1408147.png)
![1-[(2-Phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408148.png)

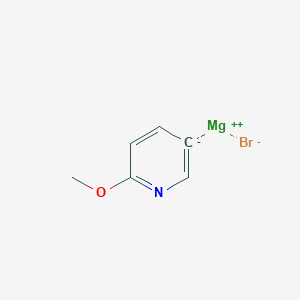
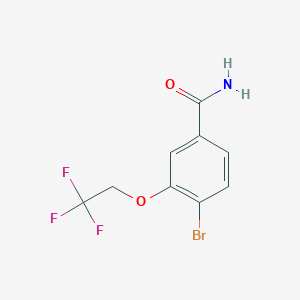

![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)
